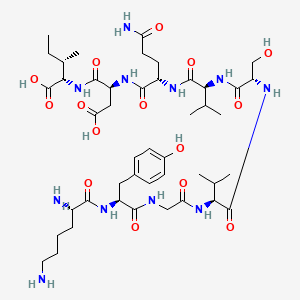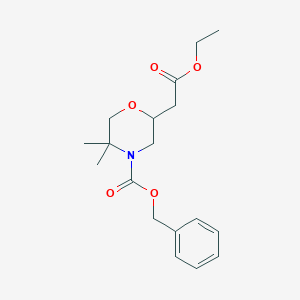
ALP/Carbonic anhydrase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALP/Carbonic anhydrase-IN-1 is a dual inhibitor targeting both carbonic anhydrase isozymes II, IX, and XII, as well as alkaline phosphatase. This compound exhibits significant inhibitory activity, making it a valuable tool in various scientific and medical research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ALP/Carbonic anhydrase-IN-1 involves a series of chemical reactions, including the Sonogashira coupling reaction to synthesize the starting material, 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ALP/Carbonic anhydrase-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce alcohols.
科学的研究の応用
ALP/Carbonic anhydrase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase and alkaline phosphatase in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to enzyme dysregulation, such as glaucoma and certain cancers
Industry: Used in biotechnological applications, including carbon dioxide capture and sequestration.
作用機序
The mechanism of action of ALP/Carbonic anhydrase-IN-1 involves the inhibition of carbonic anhydrase and alkaline phosphatase enzymes. This inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal catalytic activity. The molecular targets include the zinc ion in the active site of carbonic anhydrase and the phosphate-binding site in alkaline phosphatase .
類似化合物との比較
Similar Compounds
Topiramate: Another carbonic anhydrase inhibitor used in the treatment of epilepsy.
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness
ALP/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory action on both carbonic anhydrase and alkaline phosphatase. This dual action makes it a versatile compound for research and potential therapeutic applications, distinguishing it from other inhibitors that typically target only one enzyme .
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
6-butylpyrrolo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3 |
InChIキー |
MIQCJJMJHXDYPK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)






![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
